![molecular formula C7H4BrNS B1281774 3-Bromothieno[3,2-b]pyridine CAS No. 94191-12-5](/img/structure/B1281774.png)
3-Bromothieno[3,2-b]pyridine
Overview
Description
3-Bromothieno[3,2-b]pyridine is a brominated heterocyclic compound that serves as a key intermediate in the synthesis of various chemically and biologically significant molecules. It is characterized by the presence of a thiophene and pyridine ring fused together with a bromine atom attached to the thiophene ring. This compound is particularly valuable in the field of organic synthesis and drug discovery due to its potential to undergo various chemical transformations.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves palladium-catalyzed reactions, as seen in the preparation of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones . Similarly, the synthesis of N-functionalized dithieno[3,2-b:2',3'-d]pyrroles, which are structurally related to 3-bromothieno[3,2-b]pyridine, utilizes a Pd-catalyzed amination followed by a bromination/cyclization process . These methods highlight the versatility of brominated heterocycles as building blocks for complex molecules.
Molecular Structure Analysis
The molecular structure of 3-bromothieno[3,2-b]pyridine-related compounds has been characterized using various techniques, including X-ray diffraction . The crystal structure analysis provides insight into the molecular geometry, intermolecular interactions, and the overall solid-state arrangement of these compounds, which is crucial for understanding their reactivity and properties.
Chemical Reactions Analysis
The reactivity of brominated heterocycles like 3-bromothieno[3,2-b]pyridine is exemplified by their ability to undergo regioselective bromination , iodine-mediated cyclization , and nucleophilic aromatic substitution (SNAr) reactions . These reactions are pivotal for further functionalization and the creation of diverse heterocyclic compounds with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromothieno[3,2-b]pyridine derivatives are influenced by their molecular structure. For instance, the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and their evaluation as antitumor agents demonstrate the importance of the bromothienopyridine core in medicinal chemistry . The electrochemical and photophysical properties of these compounds are also of interest, as they can inform the design of new materials for electronic applications .
Scientific Research Applications
Synthesis and Chemical Properties
3-Bromothieno[3,2-b]pyridine is a versatile compound used in the synthesis of various chemically significant derivatives. The regioselective bromination of thieno[2,3-b]pyridine leads to the production of 4-bromothieno[2,3-b]pyridine, a building block in drug discovery research due to its selectivity and excellent yield in subsequent cross-coupling reactions (Lucas et al., 2015). Additionally, the synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one through a telescoped procedure has been developed, reducing risks associated with classical methods and highlighting its role in facilitating E/Z-isomerization of intermediates (Boros & Kaldor, 2015).
Fluorescence and Optical Properties
3-Bromothieno[3,2-b]pyridine derivatives exhibit unique fluorescence and optical properties. For instance, the impact of donor-acceptor substituents on the absorption emission properties and fluorescent quantum yield of thienopyridine derivatives has been a subject of study. This illustrates its potential in the development of materials with specific optical characteristics (Toche & Chavan, 2013).
Antitumor Activity
Significantly, 3-Bromothieno[3,2-b]pyridine derivatives have been synthesized and evaluated for their potential in inhibiting tumor cell growth. These derivatives, especially when reacted in Sonogashira couplings, show promising results in the inhibition of tumor growth in various human tumor cell lines. Studies have also explored their effects on the cell cycle and apoptosis, making them crucial in cancer research and drug development (Queiroz et al., 2011).
Application in Material Science
In material science, the synthesis of N-functionalized dithieno[3,2-b:2',3'-d]pyrroles using 3-bromothieno[3,2-b]pyridine demonstrates its utility in creating new conjugated polymeric systems. These compounds are characterized for their electrochemical and photophysical properties, contributing to advancements in materials with specific electronic and optical applications (Ogawa & Rasmussen, 2003).
properties
IUPAC Name |
3-bromothieno[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQIGSHNHLULNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CS2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50529352 | |
Record name | 3-Bromothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50529352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothieno[3,2-b]pyridine | |
CAS RN |
94191-12-5 | |
Record name | 3-Bromothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50529352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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